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Compound of Interest

Compound Name: 4-(Cbz-amino)-2-butanone

Cat. No.: B2893551 Get Quote

In the landscape of modern drug discovery and development, the efficiency of synthetic routes

is paramount. Success often hinges on the strategic use of versatile, high-purity building

blocks. 4-(Cbz-amino)-2-butanone (CAS: 95484-17-6) represents a quintessential example of

such a molecule.[1][2] Possessing two key functional groups—a ketone and a protected

primary amine—it serves as a valuable intermediate for constructing more complex molecular

architectures. The carboxybenzyl (Cbz) protecting group provides robust shielding for the

nucleophilic amine, allowing for selective chemistry to be performed at the ketone carbonyl.[3]

[4] Understanding the precise characterization of this molecule is not merely an academic

exercise; it is a critical step in ensuring the reproducibility, purity, and ultimate success of a

multi-step synthesis campaign.

This guide provides a comprehensive framework for the definitive characterization of 4-(Cbz-
amino)-2-butanone. We will move beyond rote data reporting to explore the causality behind

analytical choices, establishing a self-validating system for confirming structure and purity.

Overview of the Molecular Structure and Synthetic
Origin
4-(Cbz-amino)-2-butanone, with the chemical formula C₁₂H₁₅NO₃ and a molecular weight of

221.25 g/mol , is structurally composed of a four-carbon backbone with a ketone at the C2

position and a Cbz-protected amine at the C4 position.[1]
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It is typically synthesized via the reaction of 4-amino-2-butanone with benzyl chloroformate

(Cbz-Cl) under basic conditions.[5] This reaction, a standard Schotten-Baumann-type N-

protection, is generally high-yielding. However, knowledge of this pathway is crucial for

characterization, as it informs the potential impurities to screen for, namely unreacted 4-amino-

2-butanone, excess benzyl chloroformate, or the byproduct benzyl alcohol.

Reactants

Products

4-Amino-2-butanone Benzyl Chloroformate (Cbz-Cl)

4-(Cbz-amino)-2-butanone HCl

Base (e.g., NaHCO₃)

N-Acylation

Acid Scavenger+

Click to download full resolution via product page

Caption: Synthesis of 4-(Cbz-amino)-2-butanone.

Physicochemical and Handling Properties
A foundational characterization begins with documenting the material's basic physical

properties and ensuring its stability through proper handling.
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Property Value Source

CAS Number 95484-17-6 [1][2]

Molecular Formula C₁₂H₁₅NO₃ [1][2]

Molecular Weight 221.25 g/mol [1]

Appearance Colorless to brown liquid [6]

Storage
Sealed in a dry place at room

temperature
[2]

Expert Insight: The potential color variation from colorless to brown may indicate the presence

of minor impurities or degradation products. A freshly purified sample should be near colorless.

Proper storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent

oxidative degradation over long-term storage.

Comprehensive Spectroscopic Analysis
Spectroscopy is the cornerstone of structural elucidation. A multi-technique approach (NMR, IR,

MS) provides orthogonal data points that, when combined, leave no ambiguity as to the

molecule's identity and substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural map of the molecule by probing the

chemical environment of each proton and carbon atom.

Causality of Experiment: ¹H NMR confirms the presence and connectivity of different proton-

containing groups, while ¹³C NMR validates the carbon backbone, including the two distinct

carbonyl carbons (ketone and carbamate), which are hallmarks of this structure.

Sample Preparation: Dissolve ~10-15 mg of 4-(Cbz-amino)-2-butanone in ~0.6 mL of

deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it is a common solvent for

this type of compound and its residual solvent peak is well-characterized.

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.moldb.com/product/95484-17-6
https://lead-sciences.com/product/4-cbz-amino-2-butanone/
https://www.moldb.com/product/95484-17-6
https://lead-sciences.com/product/4-cbz-amino-2-butanone/
https://www.moldb.com/product/95484-17-6
https://americanelements.com/95484-17-6-4-cbz-amino-2-butanone
https://lead-sciences.com/product/4-cbz-amino-2-butanone/
https://www.benchchem.com/product/b2893551?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2893551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer.

Ensure a sufficient number of scans for the ¹³C spectrum to achieve a good signal-to-noise

ratio, particularly for the quaternary carbonyl carbons.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 7.35 m 5H Ar-H

Protons of the

monosubstituted

benzene ring of

the Cbz group.

~ 5.30 br s 1H N-H

Carbamate

proton.

Broadness due

to quadrupole

broadening and

potential

exchange. Signal

may shift

depending on

concentration.

~ 5.10 s 2H Ar-CH₂-O

Benzylic protons

adjacent to the

carbamate

oxygen. Appears

as a sharp

singlet.

~ 3.45 q 2H CH₂-NH

Methylene

protons adjacent

to the nitrogen.

Coupled to the

C3 protons.

~ 2.75 t 2H CH₂-C=O

Methylene

protons alpha to

the ketone

carbonyl.

Coupled to the

C4 protons.
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~ 2.15 s 3H CH₃-C=O

Methyl protons of

the ketone.

Appears as a

sharp singlet with

no adjacent

protons.

Chemical Shift (δ, ppm) Assignment Rationale

~ 207.5 C=O (Ketone)

Ketone carbonyls are highly

deshielded and appear far

downfield.[7]

~ 156.5 C=O (Carbamate)

Carbamate carbonyls are also

downfield but typically less so

than ketones.

~ 136.5 Ar-C (Quaternary)

The ipso-carbon of the phenyl

ring attached to the benzylic

CH₂ group.

~ 128.5 Ar-CH

Aromatic carbons of the phenyl

ring. Multiple peaks may be

observed.

~ 67.0 Ar-CH₂-O Benzylic carbon.

~ 45.5 CH₂-C=O
Methylene carbon alpha to the

ketone.

~ 38.0 CH₂-NH
Methylene carbon adjacent to

the nitrogen.

~ 30.0 CH₃-C=O
Methyl carbon of the ketone

group.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional

groups, primarily the two distinct carbonyls and the N-H bond.
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Causality of Experiment: The C=O stretching frequencies are highly characteristic. The

presence of two strong absorption bands in the 1680-1725 cm⁻¹ region is a definitive indicator

of the ketone and carbamate moieties.[8] The N-H stretch provides further confirmation of the

carbamate group.

Sample Preparation: As the compound is a liquid, the simplest method is to acquire the

spectrum as a thin film. Place one drop of the neat liquid between two sodium chloride

(NaCl) or potassium bromide (KBr) salt plates.

Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer,

typically scanning from 4000 to 400 cm⁻¹.

Wavenumber
(cm⁻¹)

Intensity Vibration Assignment

~ 3330 Medium, Sharp N-H Stretch Carbamate N-H

~ 3030 Weak C-H Stretch Aromatic C-H

~ 2950 Medium C-H Stretch Aliphatic C-H

~ 1715 Strong, Sharp C=O Stretch Ketone Carbonyl[9]

~ 1690 Strong, Sharp C=O Stretch Carbamate Carbonyl

~ 1520 Strong N-H Bend Carbamate N-H

~ 1250 Strong C-N Stretch Carbamate C-N

Expert Insight: The clear separation of the two carbonyl peaks is a strong indicator of purity.

Contamination with a carboxylic acid (e.g., from hydrolysis of the Cbz group) would be readily

apparent from a very broad O-H stretch from ~3300 to 2500 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural

information through analysis of its fragmentation patterns.

Causality of Experiment: Electrospray Ionization (ESI) is a soft ionization technique ideal for

confirming the molecular weight via protonation ([M+H]⁺). Electron Ionization (EI) is a higher-
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energy technique that induces fragmentation, providing a "fingerprint" that helps confirm the

structure.

Sample Preparation (ESI): Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Acquisition (ESI): Infuse the sample solution into an ESI-MS instrument and acquire the

spectrum in positive ion mode.

Acquisition (EI): For Gas Chromatography-Mass Spectrometry (GC-MS), dilute the sample in

a volatile solvent (e.g., dichloromethane) and inject it onto a GC column coupled to an EI

mass spectrometer.

m/z Ion Rationale

222.1 [M+H]⁺

Protonated molecular ion

(Calculated for C₁₂H₁₆NO₃⁺:

222.11)

244.1 [M+Na]⁺
Sodium adduct, commonly

observed in ESI.

178.1 [M - C₂H₃O]⁺

Loss of the acetyl radical from

α-cleavage, a characteristic

fragmentation of methyl

ketones.[10]

108.1 [C₇H₈O]⁺

Tropylium ion formation after

loss of CO₂ and the butanone

side chain, characteristic of the

benzyl group.

91.1 [C₇H₇]⁺

Tropylium ion, a very stable

fragment from the benzyl

group.

43.0 [CH₃CO]⁺

Acylium ion from α-cleavage, a

strong indicator of the methyl

ketone moiety.[10]
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Integrated Characterization Workflow
A robust characterization strategy relies on a logical flow of experiments where the results of

one technique inform the next.
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Structural Verification

Sample Receipt
(4-(Cbz-amino)-2-butanone)

Physical Properties
(Appearance, Solubility)

IR Spectroscopy
(Functional Group ID)

Initial Check

Mass Spectrometry
(Molecular Weight & Fragmentation)

Confirm Functional Groups

Data Integration & Final Report
(Structure & Purity Confirmed)

NMR Spectroscopy
(¹H & ¹³C for Structure)

Confirm MW

Purity Analysis
(e.g., HPLC, qNMR)

Confirm Structure

Click to download full resolution via product page

Caption: A comprehensive workflow for compound characterization.
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Conclusion: A Self-Validating Approach
The characterization of 4-(Cbz-amino)-2-butanone is complete and trustworthy only when

data from orthogonal analytical techniques converge to tell the same story. The strong ketone

and carbamate stretches in the IR spectrum validate the functional groups whose carbon

atoms are assigned to the ~208 ppm and ~157 ppm signals in the ¹³C NMR. The molecular

weight determined by MS must match the sum of the atoms counted in the detailed NMR

analysis. This cross-validation constitutes a self-validating system, providing researchers and

drug development professionals with the highest degree of confidence in the identity and

quality of this critical synthetic intermediate, thereby ensuring the integrity of subsequent

research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Foreword: The Strategic Importance of Bifunctional
Building Blocks]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2893551#characterization-of-4-cbz-amino-2-
butanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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